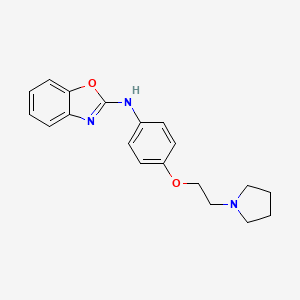
Pyrrolidinyl ethoxy anilino benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, an aniline group, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(1-Pyrrolidinyl)ethanol: This intermediate is synthesized by reacting pyrrolidine with ethylene oxide under controlled conditions.
Formation of 2-(1-Pyrrolidinyl)ethoxybenzene: The intermediate 2-(1-Pyrrolidinyl)ethanol is then reacted with 4-nitrophenol in the presence of a base to form 2-(1-Pyrrolidinyl)ethoxybenzene.
Reduction of Nitro Group: The nitro group in 2-(1-Pyrrolidinyl)ethoxybenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Cyclization to Form Benzoxazole: The final step involves the cyclization of the amino group with a suitable reagent to form the benzoxazole ring, resulting in the formation of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole.
Industrial Production Methods
Industrial production of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and acylating agents (acetyl chloride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of probes and sensors for detecting specific biomolecules.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole can be compared with other similar compounds, such as:
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzimidazole: This compound has a similar structure but contains a benzimidazole ring instead of a benzoxazole ring. It may exhibit different chemical and biological properties due to the structural difference.
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzothiazole: This compound contains a benzothiazole ring and may have distinct reactivity and applications compared to the benzoxazole derivative.
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzofuran:
The uniqueness of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
38519-21-0 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C19H21N3O2/c1-2-6-18-17(5-1)21-19(24-18)20-15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,20,21) |
Clave InChI |
SCRZNJPRCAVOIK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
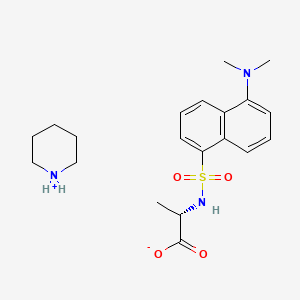

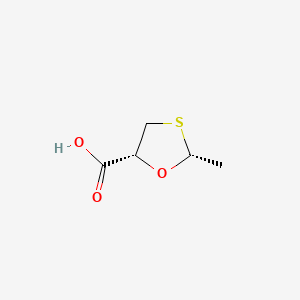
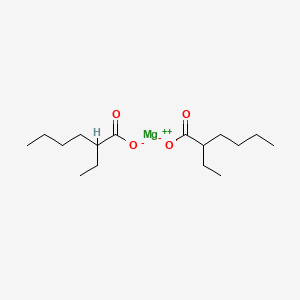

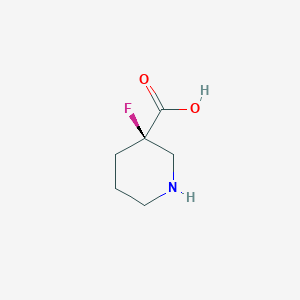
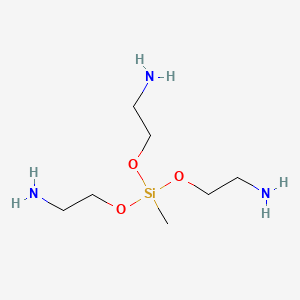


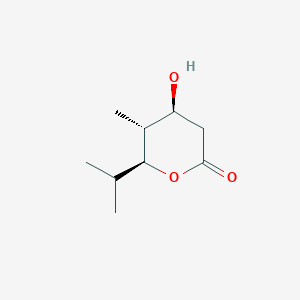


![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
